5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole ring and a 1,2,4-triazole moiety. The structure includes a 3,4,5-trimethoxyphenyl group and a 4-ethylpiperazine substituent, which are critical for its pharmacological interactions. The 3,4,5-trimethoxyphenyl group is known to enhance lipophilicity and membrane permeability, while the ethylpiperazine moiety may improve solubility and receptor-binding affinity.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-5-23-6-8-24(9-7-23)16(18-19(26)25-20(30-18)21-12-22-25)13-10-14(27-2)17(29-4)15(11-13)28-3/h10-12,16,26H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWACXBYAQDWQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazolo-triazole derivative that has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.37276 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperazine moiety and a trimethoxyphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the cyclocondensation of appropriate thiols and triazoles. For this specific compound, reactions were conducted under controlled conditions to yield high-purity products suitable for biological testing .
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound demonstrate potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Renal Cancer | 10 | Induction of apoptosis |
| Leukemia | 15 | Inhibition of cell proliferation |
| Colon Cancer | 12 | Modulation of PI3K/Akt signaling |
| Breast Cancer | 8 | Cell cycle arrest |
| Melanoma | 14 | Enhanced reactive oxygen species (ROS) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. It has shown activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL. The proposed mechanism involves the inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival .
Table 2: Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | >128 | No significant effect |
| Candida albicans | 32 | Fungicidal |
Case Studies
Several studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:
- Study on Renal Cancer : A recent study demonstrated that a derivative similar to our compound significantly reduced tumor size in animal models by inducing apoptosis in renal cancer cells.
- Antimicrobial Efficacy : In vitro testing against multidrug-resistant strains showed that the compound retained activity where conventional antibiotics failed. This suggests potential for development as a novel antimicrobial agent.
Scientific Research Applications
Research indicates that thiazole and triazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Properties
Antimicrobial Activity
Thiazole and triazole compounds have shown promising antimicrobial effects. Studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| 5a | 15 |
| 5b | 18 |
| 5c | 12 |
| Control (Ketoconazole) | 20 |
This suggests that the compound may also exhibit notable antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based compounds. Various derivatives have shown cytotoxic effects against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.4 |
| Compound B | U87MG (Glioma) | <1 |
| Compound C | MCF7 (Breast Cancer) | 15 |
These results indicate that the compound may inhibit tumor cell growth effectively.
Case Studies
Several case studies have illustrated the efficacy of thiazole and triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving thiazole derivatives showed significant improvement in bacterial clearance in patients with chronic infections.
- Case Study on Cancer Treatment : In preclinical models using Ehrlich ascites carcinoma cells, a derivative exhibited a tumor growth inhibition rate significantly higher than standard chemotherapy agents.
Chemical Reactions Analysis
Core Reactivity of Thiazolo[3,2-b] triazol-6-ol
The thiazolo-triazole core is a fused heterocyclic system with potential reactivity at the hydroxyl (-OH) group and nitrogen atoms. Key reactions include:
Reactivity of the 4-Ethylpiperazine Moiety
The ethylpiperazine side chain introduces nucleophilic nitrogen centers and basicity, enabling:
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N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
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Salt Formation : Protonation with acids (e.g., HCl) to enhance solubility .
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Coordination Chemistry : Interaction with metal ions (e.g., Cu²⁺, Fe³⁺) to form chelates, relevant in catalytic applications .
3,4,5-Trimethoxyphenyl Group
The trimethoxyphenyl substituent is electron-rich due to methoxy groups, favoring:
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Electrophilic Substitution : Nitration or halogenation at the para position relative to methoxy groups.
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Demethylation : Under strong acidic (HBr/AcOH) or basic conditions, yielding phenolic derivatives.
Synthetic Modifications
While no direct synthesis pathways are reported for this compound, analogous thiazolo-triazole derivatives are synthesized via:
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Cyclocondensation : Between thiourea and α-haloketones to form the thiazole ring.
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Mannich Reactions : For introducing the piperazine-methyl group .
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Click Chemistry : Azide-alkyne cycloaddition for triazole ring formation .
Research Gaps and Recommendations
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Data Deficiency : No experimental studies on hydrolysis, photodegradation, or metabolic pathways were identified.
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Priority Areas : Focus on stability under physiological conditions and regioselective functionalization of the triazole ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
| Compound | Substituents | Biological Activity | Potency/IC₅₀ | Reference |
|---|---|---|---|---|
| 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) | 4-Fluorophenyl | Anticonvulsant (MES model) | ED₅₀ = 18.2 mg/kg | |
| 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) | 4-Propoxyphenyl | Anticonvulsant (MES and PTZ models) | ED₅₀ = 23.7 mg/kg (MES), 29.4 mg/kg (PTZ) | |
| 5-(3,4,5-Trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one derivatives | 3,4,5-Trimethoxyphenyl, arylidene | Anticancer (HCT116 cells) | IC₅₀ = 1.8–4.3 μM | |
| 5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) | 4-(2-Hydroxyethyl)piperazine | Not explicitly reported; structural similarity suggests potential CNS or kinase activity | N/A | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | 3-Chlorophenylpiperazine, 4-ethoxy-3-methoxyphenyl | Hypothesized antipsychotic or anticancer activity (based on piperazine pharmacophore) | N/A |
Key Comparative Insights
Anticonvulsant Activity: The 4-fluorophenyl analog (3c) exhibits higher selectivity in the maximal electroshock (MES) model compared to the 4-propoxy derivative (5b), which is active in both MES and pentylenetetrazole (PTZ) tests .
Anticancer Activity: Thiazolo[3,2-b][1,2,4]triazol-6-ones with 3,4,5-trimethoxyphenyl substituents (e.g., compound in ) show potent cytotoxicity against HCT116 cells (IC₅₀ = 1.8–4.3 μM) with low toxicity to normal L-02 cells. The ethylpiperazine group in the target compound may improve pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to simpler aryl analogs .
Structural Flexibility and Pharmacophore Design :
- Piperazine-containing analogs (e.g., ) demonstrate the importance of nitrogen-rich substituents in modulating receptor interactions.
- The 3,4,5-trimethoxyphenyl group is a recurring motif in tubulin-binding anticancer agents, suggesting a possible mechanism for the target compound .
Research Findings and Mechanistic Hypotheses
- Anticancer Mechanism : The 3,4,5-trimethoxyphenyl group in analogs like is associated with tubulin polymerization inhibition, a mechanism shared with colchicine-site binders. The target compound may exploit this pathway.
- Anticonvulsant Limitations : While fluorophenyl and propoxyphenyl analogs are effective in seizure models, bulkier substituents (e.g., trimethoxyphenyl) may hinder binding to voltage-gated sodium channels, a common anticonvulsant target .
- Synthetic Accessibility : Derivatives with piperazine or hydroxyethylpiperazine groups (e.g., ) are synthesized via Schiff base formation or nucleophilic substitution, suggesting feasible scalability for the target compound.
Q & A
Q. What are the optimal synthetic routes for 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
Methodological Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Step 1: Formation of pyrazole intermediates using hydrazine hydrate and substituted ketones in toluene (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate synthesis) .
- Step 2: Thiolation and cyclization with phosphorus oxychloride to form the thiazolo-triazole core .
- Step 3: Introduction of the 4-ethylpiperazine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .
Critical Parameters: Reaction time (2–6 hours), solvent purity (e.g., dried toluene), and stoichiometric control of hydrazine hydrate to avoid byproducts .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- 1H NMR/IR Spectroscopy: Confirm functional groups (e.g., methoxy peaks at δ 3.7–3.9 ppm, piperazine N–H stretches at ~3300 cm⁻¹) .
- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .
- HPLC Purity Testing: Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Q. What initial biological activities are assessed for this compound?
Methodological Answer:
- Molecular Docking: Screen against fungal targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6) to predict antifungal activity. Docking scores (e.g., Gibbs free energy ≤ −8 kcal/mol) indicate binding potential .
- In Vitro Antifungal Assays: Use microdilution methods (e.g., MIC values against Candida albicans) with fluconazole as a positive control .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
Methodological Answer:
- Solvent Optimization: Replace toluene with DMF for higher solubility of intermediates, reducing reaction time by 30% .
- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to isolate thiazolo-triazole derivatives ≥98% purity .
- Crystallization: Recrystallize from ethanol/DMF (1:1) to enhance crystal lattice stability .
Q. How can contradictory bioactivity data (e.g., variable MIC values across studies) be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 3,4,5-trimethoxyphenyl vs. 4-methoxyphenyl) on fungal membrane permeability .
- Metabolic Stability Testing: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency drops in vivo .
Q. What strategies are effective in designing analogs with improved aqueous solubility?
Methodological Answer:
Q. How can target enzyme validation (e.g., 14α-demethylase) be confirmed experimentally?
Methodological Answer:
Q. What methodologies address stability issues (e.g., hydrolysis) in storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
